Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 356586-77-1
VCID: VC5980012
InChI: InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)16-14(24-17)9-6-10-15(16)25-18(21)12-7-4-5-8-13(12)20/h4-10H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C
Molecular Formula: C19H15ClO5
Molecular Weight: 358.77

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate

CAS No.: 356586-77-1

Cat. No.: VC5980012

Molecular Formula: C19H15ClO5

Molecular Weight: 358.77

* For research use only. Not for human or veterinary use.

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate - 356586-77-1

Specification

CAS No. 356586-77-1
Molecular Formula C19H15ClO5
Molecular Weight 358.77
IUPAC Name ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)16-14(24-17)9-6-10-15(16)25-18(21)12-7-4-5-8-13(12)20/h4-10H,3H2,1-2H3
Standard InChI Key YQNJFMMWNPGFRH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate belongs to the benzofuran class, featuring a fused bicyclic framework of a benzene ring and a furan moiety. Key substituents include:

  • 3-Methyl group: Positioned at the C3 position of the benzofuran core.

  • Ethyl ester: Attached to the C2 position.

  • 2-Chlorobenzoyloxy group: Linked via an oxygen atom at C4.

The compound’s IUPAC name, ethyl 4-(2-chlorobenzoyl)oxy-3-methyl-1-benzofuran-2-carboxylate, reflects this substitution pattern.

PropertyValue
Molecular FormulaC₁₉H₁₅ClO₅
Molecular Weight358.77 g/mol
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3Cl)C
InChI KeyYQNJFMMWNPGFRH-UHFFFAOYSA-N
Topological Polar Surface Area65.8 Ų

The presence of electronegative groups (chlorine, carbonyl) suggests moderate polarity, aligning with its predicted solubility in organic solvents like dichloromethane or ethyl acetate.

Synthesis and Manufacturing

Industrial Production

Parchem is identified as a supplier, indicating commercial availability for research purposes. Scaling synthesis would require optimizing yields at each step, particularly during the acylation stage, where steric hindrance from the 3-methyl group may necessitate elevated temperatures or prolonged reaction times.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The benzofuran core’s aromaticity likely confers moderate thermal stability, though ester and carbonate linkages may decompose above 200°C.

  • Hydrolytic Sensitivity: The ethyl ester and carbonate groups are susceptible to basic hydrolysis, suggesting storage under anhydrous conditions.

Solubility and Partitioning

SolventPredicted Solubility
WaterInsoluble
EthanolPartially soluble
DichloromethaneHighly soluble
HexaneInsoluble

The compound’s LogP (estimated at ~3.5) indicates high lipophilicity, favoring membrane permeability in biological systems.

Future Directions and Challenges

Research Priorities

  • Activity Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition profiles.

  • SAR Studies: Modify substituents to optimize potency and reduce toxicity.

  • Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

Industrial Challenges

  • Synthetic Complexity: Multi-step synthesis may limit cost-effectiveness for large-scale applications.

  • Regulatory Hurdles: Chlorinated compounds face scrutiny under REACH and TSCA.

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